1-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one
Description
This compound features a tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene) with a 3,4-dimethylphenyl group at position 1 and a sulfanyl-ethanone moiety at position 2. Substituents like the dimethylphenyl group enhance hydrophobicity, while the sulfanyl linkage may contribute to redox activity or coordination chemistry .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-11-6-7-13(8-12(11)2)15(22)9-23-18-17-14-4-3-5-16(14)24-19(17)21-10-20-18/h6-8,10H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGQHNODRNCMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one typically involves multiple steps, starting from commercially available starting materials. One common route involves the formation of the tricyclic system through a series of cyclization reactions, followed by the introduction of the dimethylphenyl group via a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the tricyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
1-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The compound’s structure allows it to form specific interactions with these targets, leading to its desired effects.
Comparison with Similar Compounds
Key Observations :
- The thiazole derivative exhibits higher hydrophobicity (XLogP3: 4.9) due to its aromatic heterocycle, whereas the acetamide derivative has reduced logP, likely due to polar amide groups .
Methodological Approaches for Comparison
Computational Similarity Metrics
- Tanimoto Coefficient : Used for fingerprint-based comparisons (e.g., MACCS keys), with values >0.85 indicating high similarity. The target compound and its analogs likely share Tanimoto scores >0.7 due to core-structure overlap .
- Graph-Based Methods : Graph Isomorphism Networks (GINs) enable precise structural alignment, identifying subtle differences in substituent topology .
Experimental Characterization
- Crystallography : SHELX programs (e.g., SHELXL) have been widely used to resolve tricyclic structures, revealing bond-length variations influenced by substituent electronegativity .
- Spectroscopy : NMR and MS data for analogs (e.g., ) highlight shifts in aromatic proton signals due to electron-withdrawing/donating groups .
Implications of Structural Variations
- Bioactivity : Thiazole-containing analogs () may exhibit enhanced antimicrobial activity due to metal-ion chelation, whereas acetamide derivatives () could favor solubility-driven applications like drug delivery .
- Synthetic Accessibility : The target compound’s dimethylphenyl group simplifies synthesis compared to spirocyclic or chlorophenyl analogs, which require multi-step functionalization .
Biological Activity
1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, drawing on various studies and findings.
Molecular Details
| Property | Details |
|---|---|
| Molecular Formula | C17H16N2OS2 |
| Molecular Weight | 328.45 g/mol |
| CAS Number | 590355-82-1 |
The compound features a bicyclic structure with multiple sulfur and nitrogen atoms, which contribute to its unique chemical behavior and potential biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, derivatives of thiazole and diazine have been shown to possess antibacterial properties due to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes.
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. Similar compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors in the body, modulating their activity and influencing cellular responses.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria by inhibiting cell wall synthesis .
- Diazine Compounds in Cancer Research : Research has shown that certain diazine compounds can induce apoptosis in various cancer cell lines by activating caspase pathways .
These findings suggest that this compound may share similar biological activities.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparative analysis with related compounds is essential:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 11-Benzyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0] | Benzyl group addition | Antimicrobial and anticancer properties reported |
| 11-(2-Methylphenyl)-10-sulfanyl derivatives | Variation in substituents | Altered reactivity and potential therapeutic effects |
| 4-(3-Methylphenyl)-5-sulfanylpyrimidine derivatives | Different heterocyclic framework | Varied pharmacological profiles observed |
This table highlights how variations in substituents affect the biological profile of structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
